molecular formula C3H7ClO3P+ B14668878 (2-Chloroethoxy)(methoxy)oxophosphanium CAS No. 37788-50-4

(2-Chloroethoxy)(methoxy)oxophosphanium

Cat. No.: B14668878
CAS No.: 37788-50-4
M. Wt: 157.51 g/mol
InChI Key: HKOCKLUGEUOVNP-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)(methoxy)oxophosphanium is an organophosphorus compound that contains phosphorus, chlorine, oxygen, and carbon atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Chloroethoxy)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{PCl}_3 + \text{CH}_3\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow (\text{2-Chloroethoxy})(\text{methoxy})\text{oxophosphanium} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)(methoxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

(2-Chloroethoxy)(methoxy)oxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)(methoxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with nucleophiles and electrophiles allows it to modify other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethoxy)phosphine: Similar in structure but lacks the methoxy group.

    Methoxyphosphine: Contains a methoxy group but lacks the chloroethoxy group.

    Phosphine oxides: Oxidized derivatives with different reactivity profiles.

Uniqueness

(2-Chloroethoxy)(methoxy)oxophosphanium is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts.

Properties

CAS No.

37788-50-4

Molecular Formula

C3H7ClO3P+

Molecular Weight

157.51 g/mol

IUPAC Name

2-chloroethoxy-methoxy-oxophosphanium

InChI

InChI=1S/C3H7ClO3P/c1-6-8(5)7-3-2-4/h2-3H2,1H3/q+1

InChI Key

HKOCKLUGEUOVNP-UHFFFAOYSA-N

Canonical SMILES

CO[P+](=O)OCCCl

Origin of Product

United States

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